1-Chloro-5-ethynyl-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-ethynyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-ethynyl-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-ethynyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction to form corresponding alkenes or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce a range of functionalized aromatic compounds .
Scientific Research Applications
1-Chloro-5-ethynyl-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism by which 1-Chloro-5-ethynyl-2,4-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the methoxy groups can form hydrogen bonds with polar sites on proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
1-Ethynyl-3,5-dimethoxybenzene: Similar structure but lacks the chlorine atom.
4-Ethynyl-1,2-dimethoxybenzene: Differently substituted benzene ring with similar functional groups.
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-chloro-5-ethynyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-5-8(11)10(13-3)6-9(7)12-2/h1,5-6H,2-3H3 |
InChI Key |
RPGSKRQHFYEWDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.